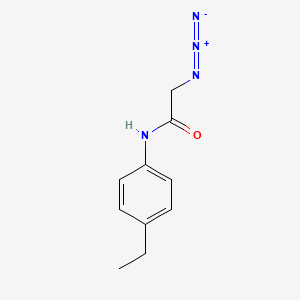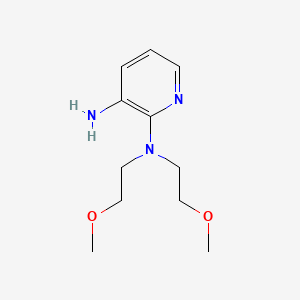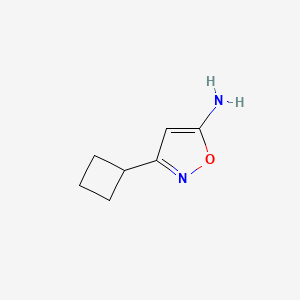
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, also known as 2-ATPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the aminothiazole class of compounds, which are used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. 2-ATPP has been used in the synthesis of various molecules, as a reagent in biochemical assays, and as a tool to study the physiological and biochemical effects of various molecules.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research indicates the utility of derivatives related to 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one in the synthesis of compounds with antibacterial properties. For instance, derivatives have been synthesized through microwave-assisted methods, showing effectiveness in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Characterization and Analgesic Properties
Structural characterization of analgesic derivatives showcases the potential of these compounds in pain management. X-ray analysis has provided insights into the molecular structures and potential analgesic applications of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).
Anticancer Activity
Compounds synthesized from 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one have shown promising results in anticancer research. New derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential therapeutic applications (Jiang, Xu, & Wu, 2016).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on aminothiazole derivatives have been conducted to understand their electronic and spectroscopic properties. These studies offer insights into the molecular behavior of these compounds, contributing to the development of bioactive molecules (Adeel et al., 2017).
Antiprion Activity
Research into 2-aminothiazoles has unveiled a new class of small molecules with activity against prion diseases. Through structure-activity relationship studies, lead compounds have been identified that exhibit high brain concentrations in animal models, suggesting their utility as therapeutic leads for prion diseases (Gallardo-Godoy et al., 2011).
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c16-15-17-12(11-21-15)10-14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,11H,6-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSXTLOFWEMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)





![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)

